molecular formula C15H18N4O4 B2844216 N-(1-cyanocycloheptyl)-2-(3-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetamide CAS No. 1252476-64-4

N-(1-cyanocycloheptyl)-2-(3-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetamide

Cat. No.: B2844216
CAS No.: 1252476-64-4
M. Wt: 318.333
InChI Key: FCWNPRICMQCQSP-UHFFFAOYSA-N
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Description

N-(1-cyanocycloheptyl)-2-(3-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetamide is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s unique structure, which includes a cyanocycloheptyl group and a nitro-oxo-dihydropyridinyl moiety, suggests it could exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocycloheptyl)-2-(3-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetamide likely involves multiple steps, including the formation of the cyanocycloheptyl group and the nitro-oxo-dihydropyridinyl moiety. Typical synthetic routes might include:

    Formation of the Cyanocycloheptyl Group: This could involve the reaction of cycloheptanone with cyanide sources under basic conditions.

    Synthesis of the Nitro-oxo-dihydropyridinyl Moiety: This might involve nitration of a pyridine derivative followed by reduction and subsequent oxidation steps.

    Coupling Reactions: The final step would involve coupling the two moieties using reagents such as acyl chlorides or anhydrides under controlled conditions.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

    Scale-Up: Adapting laboratory-scale reactions to industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocycloheptyl)-2-(3-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products

    Oxidation Products: Nitro to nitroso or nitrate derivatives.

    Reduction Products: Amines or hydroxylamines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Activity: Potential use in studying enzyme inhibition or receptor binding due to its unique structure.

Medicine

    Pharmaceuticals: Possible applications in drug development for targeting specific biological pathways.

Industry

    Materials Science: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-cyanocycloheptyl)-2-(3-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetamide would depend on its specific application. For example:

    Enzyme Inhibition: It might inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It could act as an agonist or antagonist at certain receptors.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanocyclohexyl)-2-(3-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    N-(1-cyanocyclooctyl)-2-(3-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetamide: Similar structure but with a cyclooctyl group.

Uniqueness

    Structural Differences: The size of the cycloalkyl group can affect the compound’s physical and chemical properties.

    Biological Activity: Different cycloalkyl groups can lead to variations in biological activity and specificity.

Properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-(3-nitro-2-oxopyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c16-11-15(7-3-1-2-4-8-15)17-13(20)10-18-9-5-6-12(14(18)21)19(22)23/h5-6,9H,1-4,7-8,10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWNPRICMQCQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)CN2C=CC=C(C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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